3-(4-Bromophenyl)piperidin-3-ol hydrochloride

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Medicinal chemistry teams face a bottleneck: building blocks with only one synthetic handle slow SAR exploration, requiring multiple protection/deprotection cycles. 3-(4-Bromophenyl)piperidin-3-ol hydrochloride solves this with dual orthogonal handles-a 4-Br-aryl for Suzuki coupling and a 3-OH for ether/ester/carbamate diversification-enabling parallel library synthesis. Supplied as the crystalline hydrochloride salt (≥95% purity) with aqueous solubility >10 mg/mL. Ships globally at ambient temperature.

Molecular Formula C11H15BrClNO
Molecular Weight 292.6
CAS No. 2126177-48-6
Cat. No. B2920558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)piperidin-3-ol hydrochloride
CAS2126177-48-6
Molecular FormulaC11H15BrClNO
Molecular Weight292.6
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=C(C=C2)Br)O.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H
InChIKeyPKKPIVXLEUTDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: Scaffold Identity & Physicochemical Profile


3-(4-Bromophenyl)piperidin-3-ol hydrochloride (CAS 2126177-48-6) is a 3,3-disubstituted piperidine building block in which the 3‑position bears both a 4‑bromophenyl ring and a tertiary alcohol [1]. With a molecular formula of C₁₁H₁₅BrClNO and a molecular weight of 292.60 g·mol⁻¹, it is supplied as the hydrochloride salt, which improves crystallinity and aqueous solubility relative to the free base (XLogP3‑AA of the parent free base = 1.6 [2]). The compound contains one undefined stereocenter, making it a racemic mixture suitable for chiral resolution or enantioselective synthesis applications. The 4‑bromophenyl substituent serves as a synthetic handle for late‑stage cross‑coupling functionalization (e.g., Suzuki, Buchwald–Hartwig reactions), enabling rapid diversification of the piperidine core [1].

3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: Structural Uniqueness Over Analogs


The 3,3‑disubstituted topology of 3‑(4‑bromophenyl)piperidin‑3‑ol hydrochloride is structurally distinct from the more prevalent 3‑mono‑substituted, 4‑mono‑substituted, or N‑aryl piperidine analogs [1]. In the target compound, the simultaneous presence of a 4‑bromophenyl ring and a hydroxyl group at the same carbon atom creates a quaternary center that locks the piperidine ring into a specific conformational envelope and introduces a hydrogen‑bond donor at a position that is geometrically inaccessible in analogs such as 3‑(4‑bromophenyl)piperidine (lacking the 3‑OH) or 4‑(4‑bromophenyl)piperidin‑4‑ol (4,4‑disubstituted regioisomer) . These structural differences translate into divergent physicochemical properties—notably lipophilicity, hydrogen‑bonding capacity, and metabolic vulnerability—that directly affect binding orientation in biological targets and reactivity in synthetic sequences. Simple substitution with a 3‑(4‑bromophenyl)piperidine or a 4‑hydroxy‑4‑arylpiperidine would eliminate the unique three‑dimensional pharmacophore presented by the 3‑hydroxy‑3‑arylpiperidine motif, potentially nullifying the structure–activity relationship (SAR) under investigation [2].

3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: Differentiation Evidence vs. Analogs


Lipophilicity Shift vs. 4,4-Disubstituted Regioisomer

The calculated partition coefficient (XLogP3‑AA) of the parent free base of the target compound is 1.6 [1]. In contrast, the closely related 4,4‑disubstituted regioisomer 4‑(4‑bromophenyl)piperidin‑4‑ol hydrochloride (CAS 213480‑97‑8) exhibits a predicted LogP of 1.54 . The 0.06 unit difference, while modest, reflects the distinct spatial arrangement of the aryl and hydroxyl substituents around the piperidine ring. A lower LogP in the 4,4‑isomer indicates a slightly more polar surface presentation, which can influence membrane permeability and off‑target partitioning in cellular assays.

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Salt-Form Advantages Over Free Base

The hydrochloride salt of 3‑(4‑bromophenyl)piperidin‑3‑ol is offered at a minimum purity of 95% (by HPLC) by multiple commercial suppliers . The free base counterpart (CAS 1388030‑50‑9) is also supplied at 95% purity, but the hydrochloride form provides distinct practical advantages: lower hygroscopicity, improved long‑term storage stability under ambient conditions, and higher aqueous solubility due to salt formation. The 4,4‑disubstituted regioisomer 4‑(4‑bromophenyl)piperidin‑4‑ol hydrochloride is available at 97% purity , establishing a comparative purity benchmark of 95% vs. 97% for researchers requiring precise stoichiometric control in coupling reactions.

Chemical Procurement Salt Selection Laboratory Handling

Conformational Restriction and H-Bond Donor Geometry

3,3‑Disubstituted piperidines have been established as privileged scaffolds for inhibiting the HDM2–p53 protein–protein interaction, where the quaternary 3‑position enforces a conformational restriction that optimally projects substituents into the HDM2 binding pocket [1]. The target compound combines this 3,3‑disubstituted motif with a 4‑bromophenyl group that can engage in halogen‑bonding or hydrophobic contacts, plus a tertiary alcohol that acts as a hydrogen‑bond donor. Analogs lacking the 3‑OH (e.g., 3‑(4‑bromophenyl)piperidine) cannot form this H‑bond, while regioisomers such as 4‑(4‑bromophenyl)piperidin‑4‑ol place the H‑bond donor at a different distance and angle relative to the piperidine nitrogen, altering the pharmacophore geometry. In published SAR studies on 3,3‑disubstituted piperidine HDM2 inhibitors, the presence of a polar substituent at the 3‑position contributed to a >10‑fold improvement in binding affinity compared to des‑hydroxy analogs [2].

Medicinal Chemistry Scaffold Hopping HDM2-p53 Inhibitors

Synthetic Versatility via 4-Bromophenyl Handle

The 4‑bromophenyl substituent in the target compound is a robust electrophilic partner for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) . While this handle is present in simpler analogs such as 3‑(4‑bromophenyl)piperidine, the additional 3‑OH group in the target compound allows for orthogonal protection strategies (e.g., silyl ether formation) that can enhance chemoselectivity during sequential functionalization. In a representative class‑level study, Pd‑catalyzed Suzuki coupling of a bromophenyl‑substituted piperidine scaffold with aryl boronic acids proceeded in 70–85% isolated yield [1]. The tertiary alcohol at the 3‑position does not interfere with the cross‑coupling step and can be elaborated independently (e.g., O‑alkylation, acylation, or oxidation to the ketone), providing a divergent point for library synthesis that is absent in des‑hydroxy or 4‑hydroxy regioisomers.

Organic Synthesis Cross-Coupling Fragment Elaboration

3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: High-Value Application Scenarios


Scaffold-Hopping for HDM2-p53 and PPI Targets

Medicinal chemistry teams pursuing protein–protein interaction inhibitors (e.g., HDM2‑p53, Bcl‑2 family) can deploy 3‑(4‑bromophenyl)piperidin‑3‑ol hydrochloride as a core scaffold for fragment growth. The 3,3‑disubstituted topology provides the conformational restriction and hydrogen‑bond donor geometry associated with >10‑fold affinity improvements over des‑hydroxy analogs in HDM2‑p53 SAR [1]. The 4‑bromophenyl substituent permits rapid SAR exploration via parallel Suzuki coupling, while the 3‑OH group can be systematically varied (ether, ester, carbamate) to probe hydrogen‑bond interactions in the target binding pocket.

Late-Stage Functionalization & Chemical Probe Synthesis

In targeted oncology chemical biology programs, the compound serves as an advanced intermediate that can be elaborated into chemical probes through orthogonal functionalization. The 3‑OH group can be functionalized to attach a photoaffinity label or a biotin tag without engaging the 4‑bromophenyl handle, which can independently be coupled to fluorescent reporters or affinity resins via Suzuki–Miyaura cross‑coupling (yields of 70–85% reported for analogous scaffolds [2]). This dual‑handle architecture is not accessible with simpler 3‑(4‑bromophenyl)piperidine, which lacks the hydroxyl attachment point.

Physicochemical Optimization for CNS Drug Discovery

The moderate lipophilicity of the parent scaffold (XLogP3‑AA = 1.6 [3]) and the presence of a hydrogen‑bond donor (3‑OH) make this compound a suitable starting point for CNS‑oriented lead optimization, where balanced polarity is critical for blood–brain barrier penetration. The hydrochloride salt form provides aqueous solubility >10 mg·mL⁻¹ in physiological buffer, facilitating in vitro ADME assays without the need for DMSO stock solutions at high concentrations. Researchers should select this specific scaffold over the 4,4‑disubstituted regioisomer (LogP 1.54) when the target pharmacophore model requires the hydrogen‑bond donor to be positioned on the same carbon as the aryl ring.

Asymmetric Synthesis & Chiral Resolution

The compound is supplied as a racemate containing one undefined stereocenter at the 3‑position. Process chemistry groups developing enantioselective routes to 3‑aryl‑3‑hydroxypiperidine APIs can use this building block as a racemic standard for chiral HPLC method validation or as a substrate for enzymatic kinetic resolution studies. The crystalline hydrochloride salt offers superior handling and storage stability (long‑term storage at ambient temperature in a dry environment ) compared to the hygroscopic free base, reducing weighing errors during method development.

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